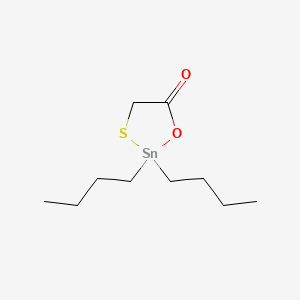

1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

Description

Significance of Organotin Compounds in Contemporary Academic Research

Organotin compounds hold a significant position in modern research due to their wide-ranging applications and intriguing chemical properties. lupinepublishers.com They are extensively used as stabilizers for polyvinyl chloride (PVC), catalysts in the formation of polyurethanes and silicones, and as industrial and agricultural biocides. wikipedia.orglupinepublishers.comnih.gov In academic laboratories, their utility extends to organic synthesis, where they are key reagents in reactions like the Stille coupling, and in radical chemistry. wikipedia.orguobabylon.edu.iq

The biological activities of organotin complexes are also a major focus, with studies exploring their potential as therapeutic agents. nih.govorientjchem.org The versatility of these compounds, stemming from the tin atom's ability to form stable bonds with both carbon and various heteroatoms, ensures their continued relevance in materials science, catalysis, and medicinal chemistry. nih.govuobabylon.edu.iq

The Unique Architectural and Electronic Features of Heterocyclic Organotin Compounds

Heterocyclic organotin compounds, or stannolanes, are cyclic structures where the tin atom is part of a ring that also contains other elements, typically oxygen, sulfur, or nitrogen. A key feature of these compounds is the tin atom's ability to expand its coordination number beyond the typical four, leading to hypercoordinated structures. orientjchem.org This results in geometries such as trigonal-bipyramidal or distorted octahedral arrangements, which are influenced by the nature of the organic groups and the heteroatoms within the ring. orientjchem.orgbsmiab.org

The electronic properties of these compounds are dictated by the polarity of the bonds between tin and its substituents. The tin-carbon bond is relatively non-polar and stable, while bonds to electronegative atoms like oxygen and sulfur are more labile. inchem.org This difference in reactivity is crucial for their function in various applications. For instance, in heterocyclic stannolanes used as PVC stabilizers, the reactivity of the tin-sulfur bond is a key component of their mechanism. wikipedia.org Furthermore, the Lewis acidity of the tin center allows these compounds to act as effective catalysts in a range of chemical transformations. chempedia.info

Contextualization of the 1,3,2-Oxathiastannolan-5-one Framework within Advanced Organotin Chemistry

The 1,3,2-Oxathiastannolan-5-one framework represents a specific class of heterocyclic organotin compounds. This five-membered ring structure contains a tin atom bonded to both an oxygen and a sulfur atom, along with a carbonyl group. The compound 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is a prominent example, belonging to the broader category of dibutyltin (B87310) mercaptoacetate (B1236969) derivatives. chempedia.infoindustrialchemicals.gov.au

This particular framework is significant in the context of PVC stabilization. Diorganotin dithiolates and related mercaptoacetate compounds are among the most effective heat stabilizers for this widely used polymer. wikipedia.org The mechanism of stabilization involves the reactive tin-sulfur bond, which can scavenge hydrogen chloride and prevent the degradation of the polymer chain. wikipedia.org The specific structure of the oxathiastannolanone ring, with its combination of Sn-O and Sn-S bonds, modulates the reactivity and efficacy of the compound as a stabilizer and catalyst. wikipedia.orgvolvogroup.com

Overview of Key Research Avenues Pertaining to 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

Research interest in 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- and related compounds primarily revolves around their industrial applications. Key areas of investigation include optimizing their synthesis and exploring their mechanisms of action as PVC stabilizers and catalysts. volvogroup.comnih.gov

Structural analysis remains a fundamental research avenue. Techniques such as X-ray crystallography and NMR spectroscopy are employed to understand the precise molecular geometry and the nature of the coordination at the tin center. bsmiab.org Studies on analogous compounds like 2,2-dibutyl-1,3,2-dioxastannolens have shown that these five-membered rings can exist as associated species (dimers or polymers) in the solid state or in concentrated solutions, a behavior that could also be relevant for the oxathiastannolanone framework. rsc.org

Further research focuses on the synthesis of new derivatives by modifying the organic substituents on the tin atom or the heterocyclic ring to fine-tune the compound's physical and chemical properties for specific applications. nih.gov Understanding the structure-activity relationship is crucial for designing more efficient and specialized catalysts and stabilizers for the polymer industry. bnt-chemicals.com

Compound Data

Below are the physicochemical properties for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-.

| Property | Value | Source |

|---|---|---|

| CAS Number | 78-20-6 | guidechem.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C10H20O2SSn | guidechem.comalfa-chemistry.commolbase.comepa.gov |

| Molecular Weight | 323.04 g/mol | alfa-chemistry.commolbase.comepa.gov |

| Boiling Point | 119°C | chemicalbook.com |

| EINECS Number | 201-093-2 | guidechem.comchemicalbook.com |

Properties

CAS No. |

78-20-6 |

|---|---|

Molecular Formula |

C10H20O2SSn |

Molecular Weight |

323.04 g/mol |

IUPAC Name |

2,2-dibutyl-1,3,2-oxathiastannolan-5-one |

InChI |

InChI=1S/2C4H9.C2H4O2S.Sn/c2*1-3-4-2;3-2(4)1-5;/h2*1,3-4H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |

InChI Key |

OLOQHZSCBTUIGQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn]1(OC(=O)CS1)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,2 Oxathiastannolan 5 One, 2,2 Dibutyl

Strategic Design of Precursors and Functionalization Approaches

The primary synthetic route to 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- involves the reaction of dibutyltin (B87310) oxide with mercaptoacetic acid. This approach leverages the high reactivity of organotin oxides towards acidic protons of both the carboxyl and thiol groups.

Precursor Selection:

Dibutyltin oxide ((C₄H₉)₂SnO): This is the key precursor providing the dibutyltin moiety. Its polymeric structure, characterized by Sn-O-Sn linkages, is readily cleaved by acidic reagents. wikipedia.orggelest.com Dibutyltin oxide is favored due to its commercial availability and its utility as a versatile catalyst and reagent in esterification and condensation reactions. wikipedia.orgchemicalbook.combnt-chemicals.com

Mercaptoacetic acid (HSCH₂COOH): Also known as thioglycolic acid, this bifunctional molecule provides the sulfur and carbonyl components of the heterocyclic ring. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) group allows for the formation of the oxathiastannolanone ring system.

Functionalization Approach:

The synthesis is a one-pot reaction where the functional groups of the precursors directly participate in the ring formation. No additional functionalization of the precursors is typically required for the synthesis of the parent compound. However, derivatives could be synthesized by employing substituted mercaptoacetic acids.

Mechanistic Pathways of Ring Closure Reactions and Cyclization for Stannolanone Formation

The formation of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- proceeds through a condensation reaction with the elimination of water. The mechanism can be conceptualized in the following steps:

Initial Reaction and Intermediate Formation: The reaction is initiated by the interaction of dibutyltin oxide with mercaptoacetic acid. The acidic proton of the carboxylic acid group is the most likely site for initial reaction with the basic oxygen of the dibutyltin oxide polymer. This leads to the cleavage of the Sn-O-Sn bonds and the formation of a stannoxane intermediate where the mercaptoacetate (B1236969) is bound to the tin atom through the carboxylate group.

Intramolecular Cyclization: Following the initial esterification, the thiol group of the bound mercaptoacetate undergoes an intramolecular nucleophilic attack on the tin atom. This step is facilitated by the proximity of the thiol group to the tin center in the intermediate.

Ring Closure and Water Elimination: The ring closure results in the formation of the five-membered 1,3,2-oxathiastannolan-5-one ring with the concomitant elimination of a molecule of water. The driving force for this reaction is the formation of the stable heterocyclic ring and the removal of water, which shifts the equilibrium towards the product.

While detailed mechanistic studies specifically for this reaction are not extensively reported, the proposed pathway is consistent with the known reactivity of dibutyltin oxide in catalyzing and participating in esterification and condensation reactions. chemicalbook.comorganic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yields and Selectivity of Dibutylstannolanone Syntheses

To maximize the yield and purity of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, several reaction parameters can be optimized. The data presented in the following table is illustrative of typical optimization studies for such condensation reactions.

Table 1: Optimization of Reaction Parameters for the Synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Dehydrating Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | 80 | 12 | None | 75 |

| 2 | Toluene | 110 (reflux) | 6 | Dean-Stark | 92 |

| 3 | Xylene | 140 (reflux) | 4 | Dean-Stark | 90 |

| 4 | Benzene | 80 (reflux) | 8 | Dean-Stark | 88 |

| 5 | Toluene | 110 (reflux) | 6 | Molecular Sieves | 85 |

| 6 | No Solvent | 120 | 5 | Vacuum | 80 |

Solvent: A non-polar, azeotrope-forming solvent like toluene is often preferred to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the reaction to completion.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a sufficient reaction rate and efficient removal of water.

Reaction Time: The reaction time is monitored to ensure complete conversion of the starting materials. This is often determined by the cessation of water collection in the Dean-Stark trap.

Dehydrating Agent: The use of a Dean-Stark trap is a common and effective method for water removal. Alternatively, other dehydrating agents like molecular sieves can be employed, or the reaction can be conducted under vacuum to remove water.

Stoichiometry: A 1:1 molar ratio of dibutyltin oxide to mercaptoacetic acid is theoretically required. However, slight adjustments to this ratio may be explored to optimize the yield.

Advanced Purification and Isolation Techniques for Academic Research Scales

The purification of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is crucial to remove any unreacted starting materials and by-products. Given that the product is an organotin compound, specific purification techniques are employed.

Filtration: The reaction mixture, upon cooling, may result in the precipitation of the product. The solid product can then be isolated by filtration.

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent depends on the solubility of the product and impurities at different temperatures. Non-polar organic solvents are generally good candidates.

Column Chromatography: For high-purity samples required in academic research, column chromatography can be employed. Due to the potential sensitivity of organotin compounds to acidic silica (B1680970) gel, a neutralized silica gel or alumina (B75360) may be used as the stationary phase. researchgate.netchemicalforums.com A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, can be used as the eluent. The use of triethylamine (B128534) in the eluent can also help to prevent the decomposition of the organotin compound on the column. rochester.edu

Washing with Aqueous Solutions: Washing the reaction mixture with aqueous solutions can help to remove certain impurities. For instance, washing with a saturated aqueous solution of potassium fluoride (B91410) (KF) can be used to remove some organotin by-products by forming insoluble tin fluorides. rochester.edusdlookchem.com

Table 2: Comparison of Purification Techniques

| Technique | Advantages | Disadvantages | Scale |

|---|---|---|---|

| Filtration | Simple, rapid | Only suitable for solid products | Lab to pilot |

| Recrystallization | Can provide high purity, cost-effective | Solvent selection can be challenging, potential for product loss | Lab to industrial |

| Column Chromatography | High purity achievable, good for separating complex mixtures | Time-consuming, requires larger solvent volumes, potential for product decomposition | Lab |

Advanced Spectroscopic and Crystallographic Techniques for Structural and Stereochemical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy provides a wealth of information regarding the structural and stereochemical features of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-. By examining the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, along with two-dimensional correlation experiments, it is possible to piece together the complete molecular puzzle.

The dibutyltin (B87310) group will give rise to a set of signals corresponding to the four methylene (B1212753) groups and the terminal methyl group of each butyl chain. These signals are expected to appear in the upfield region of the spectrum, typically between 0.9 and 1.7 ppm. The terminal methyl protons (CH₃) would appear as a triplet, coupled to the adjacent methylene protons. The internal methylene groups (CH₂CH₂CH₂) would likely present as complex multiplets due to overlapping signals and second-order coupling effects. The methylene group directly attached to the tin atom (Sn-CH₂) would be the most deshielded of the butyl chain protons and would likely show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

The mercaptoacetate (B1236969) fragment contains a methylene group (SCH₂) adjacent to the sulfur atom and the carbonyl group. This methylene group is expected to be significantly deshielded due to the electron-withdrawing effects of both the sulfur and the carbonyl functionality. Its signal would likely appear as a singlet in the range of 3.0 to 4.0 ppm.

Expected ¹H NMR Data for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (butyl) | ~0.9 | Triplet | ~7 |

| CH₂CH₂CH₃ (butyl) | ~1.3-1.4 | Multiplet | - |

| SnCH₂CH₂ (butyl) | ~1.5-1.7 | Multiplet | - |

| SnCH₂ (butyl) | ~1.0-1.2 | Triplet | ~8 |

| SCH₂CO | ~3.2-3.6 | Singlet | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- will produce a distinct signal.

The dibutyltin moiety will exhibit four signals corresponding to the four non-equivalent carbon atoms of the butyl chains. The chemical shifts of these carbons are influenced by their proximity to the tin atom, with the carbon directly bonded to tin (Sn-C) showing characteristic satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn.

The mercaptoacetate fragment will show two signals: one for the methylene carbon (SCH₂) and one for the carbonyl carbon (C=O). The carbonyl carbon will appear significantly downfield, typically in the range of 170-180 ppm. The methylene carbon, being attached to sulfur, will be found at a higher field.

Expected ¹³C NMR Data for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

| Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~13-14 |

| CH₂CH₂CH₃ (butyl) | ~26-27 |

| SnCH₂CH₂ (butyl) | ~27-28 |

| SnCH₂ (butyl) | ~15-20 |

| SCH₂CO | ~30-35 |

| C=O | ~175-180 |

¹¹⁹Sn NMR spectroscopy is an exceptionally sensitive tool for investigating the coordination environment of the tin atom in organotin compounds. The chemical shift (δ¹¹⁹Sn) is highly dependent on the coordination number of the tin, the nature of the substituents, and the geometry of the coordination sphere.

For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the tin atom can exist in different coordination states depending on whether the molecule is monomeric or forms aggregates (dimers, trimers, or polymers) in solution. In a monomeric state, the tin atom would be four-coordinate, with two bonds to the butyl groups, one to the oxygen, and one to the sulfur of the oxathiastannolane ring. However, organotin compounds, especially those containing electronegative atoms like oxygen, have a strong tendency to increase their coordination number through intermolecular interactions.

Therefore, it is highly probable that 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- exists in solution as a dimer or higher oligomer, where the tin atoms achieve five- or six-coordination. This is supported by studies on analogous 2,2-dibutyl-1,3,2-dioxastannolanes, which show a clear correlation between the ¹¹⁹Sn chemical shift and the aggregation state. frontiersin.org For these related compounds, pentacoordinate tin nuclei typically resonate in the range of -100 to -150 ppm, while hexacoordinate tin nuclei are found further upfield, between -230 and -300 ppm. frontiersin.org A similar trend is expected for the subject oxathiastannolane. The observation of a ¹¹⁹Sn chemical shift in these regions would provide strong evidence for the formation of intermolecular Sn-O or Sn-S bridges.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

A ¹H-¹H COSY experiment would reveal the coupling relationships between protons that are two or three bonds apart. For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, this technique would be instrumental in assigning the signals of the butyl chains. Cross-peaks would be observed between the terminal methyl protons and their adjacent methylene protons, and sequentially between the adjacent methylene groups along the butyl chain. The absence of any cross-peaks for the SCH₂ signal would confirm its isolated nature as a singlet.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by correlating it with its corresponding, and often more easily assigned, proton signal. For example, the proton signal at ~3.2-3.6 ppm would show a correlation to the carbon signal at ~30-35 ppm, confirming the assignment of the SCH₂ group. Similarly, the various proton signals of the butyl groups would correlate to their respective carbon signals.

Two-Dimensional (2D) NMR Methodologies for Connectivity and Spatial Proximity:

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range ¹H-¹³C and ¹H-¹¹⁹Sn Couplings

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique used to establish long-range correlations between heteronuclei, typically over two to three bonds. sphinxsai.comdoi.org This method is instrumental in piecing together molecular fragments, especially in identifying connections to quaternary carbons and heteroatoms that lack directly attached protons. sphinxsai.com

Furthermore, ¹H-¹¹⁹Sn HMBC correlations would definitively link the butyl groups to the tin atom. Protons on the α-methylene of the butyl chains would show a strong correlation to the ¹¹⁹Sn nucleus. Similarly, correlations between the methylene protons of the oxathiastannolanone ring (at C4) and key carbons such as the carbonyl carbon (C5) and the tin-bonded oxygen would solidify the ring's structure.

Table 1: Predicted ¹H-¹³C and ¹H-¹¹⁹Sn HMBC Correlations for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- This table presents hypothetical data based on established HMBC principles.

| Proton (¹H) | Correlated Carbon (¹³C) / Tin (¹¹⁹Sn) | Number of Bonds |

| Butyl α-CH₂ | Butyl β-CH₂ | 2 |

| Butyl α-CH₂ | Butyl γ-CH₃ | 3 |

| Butyl α-CH₂ | ¹¹⁹Sn | 2 |

| Ring -CH₂S- | Carbonyl C=O | 2 |

| Ring -CH₂S- | ¹¹⁹Sn | 3 |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of their bonding connectivity. This provides critical information about the molecule's three-dimensional structure and preferred conformation in solution.

In the context of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, a NOESY experiment would reveal the spatial arrangement of the flexible butyl chains relative to the five-membered ring. For instance, NOE cross-peaks between the protons of the α-methylene groups of the butyl chains and the methylene protons of the oxathiastannolanone ring would indicate specific folded conformations. The absence or presence of such correlations helps in building a conformational model of the molecule in its solution state. This technique is particularly useful for understanding the steric environment around the tin center, which can influence the molecule's reactivity.

Solid-State NMR for Bulk Structure and Dynamics of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

While solution-state NMR provides information about molecules in a solvated environment, solid-state NMR spectroscopy offers a direct probe of the structure in the bulk, crystalline state. For organotin compounds, solid-state ¹¹⁹Sn NMR is particularly powerful. researchgate.net The chemical shift and the chemical shift anisotropy (CSA) are highly sensitive to the coordination number and geometry of the tin atom. researchgate.netnih.gov

Studies on analogous compounds, such as 2,2-di-t-butyl-1,3,2-oxathiastannolane, have shown that these molecules tend to form dimers or higher oligomers in the solid state to increase the coordination number of the tin atom from four to five or six. researchgate.netresearchgate.net It is highly probable that 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- also exhibits this behavior, likely through the coordination of the carbonyl oxygen of one molecule to the tin atom of a neighboring molecule.

A solid-state ¹¹⁹Sn Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR experiment would confirm this. A four-coordinate monomer would exhibit a ¹¹⁹Sn chemical shift in one region, while a five- or six-coordinate tin in a dimeric or polymeric structure would appear in a distinctly different, downfield region. researchgate.net The presence of a single resonance would suggest a single tin environment in the crystal lattice, whereas multiple resonances would indicate the presence of crystallographically inequivalent tin atoms. researchgate.net

Utilization of X-ray Crystallography for Definitive Molecular Architecture Determination

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Single crystal X-ray diffraction would provide the ultimate structural proof for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-. Although a specific crystal structure for this exact compound is not publicly available, data from closely related structures, such as 2,2-dibutyl-1,3,2-dioxastannolane, allows for the reliable prediction of its key molecular parameters. researchgate.net

The analysis would be expected to reveal a five-membered ring containing Sn, O, C5, C4, and S atoms. The tin atom would be bonded to the two carbon atoms of the n-butyl groups, the endocyclic oxygen, and the endocyclic sulfur. The geometry around the tin atom in a monomeric state would be a distorted tetrahedron. However, if dimerization occurs, as is common for such compounds, the geometry would likely become a distorted trigonal bipyramid, with the coordinating oxygen from the neighboring molecule occupying an axial position. researchgate.net

Table 2: Predicted Key Bond Lengths for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- This table presents hypothetical data based on standard bond lengths and data from analogous structures.

| Bond | Predicted Length (Å) |

| Sn-O (ring) | ~2.05 |

| Sn-S (ring) | ~2.42 |

| Sn-C (butyl) | ~2.15 |

| C=O | ~1.21 |

| Sn···O (intermolecular) | ~2.50 |

Table 3: Predicted Key Bond Angles for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- This table presents hypothetical data based on standard bond angles and data from analogous structures.

| Angle | Predicted Value (°) |

| O(ring)-Sn-S(ring) | ~85-90 |

| C(butyl)-Sn-C(butyl) | ~125-135 |

| O(ring)-Sn-C(butyl) | ~105-110 |

| S(ring)-Sn-C(butyl) | ~105-110 |

Analysis of Conformational Isomerism and Ring Conformation in the Solid State

Five-membered heterocyclic rings are rarely planar and typically adopt puckered conformations to minimize torsional and angle strain. osi.lvchemistrysteps.com The 1,3,2-oxathiastannolan-5-one ring is expected to adopt a non-planar conformation, likely an "envelope" or "twist" form. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The specific conformation adopted in the solid state is a delicate balance between minimizing intramolecular strain and maximizing favorable intermolecular packing interactions. The presence of the sp²-hybridized carbonyl carbon (C5) would likely favor a conformation where the adjacent atoms (O and C4) and the tin atom lie close to a plane, with the sulfur atom puckered out of this plane, or vice versa.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. researchgate.net For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the most significant interaction is expected to be the formation of dimers through a dative bond between the carbonyl oxygen of one molecule and the Lewis acidic tin center of another. This would create a central, planar four-membered (Sn-O)₂ ring, a motif observed in related organotin compounds. researchgate.net

Supramolecular Aggregation and Polymeric Architectures in the Crystalline State

A pertinent analogue, 2,2-dibutyl-1,3,2-dioxastannolane, has been shown through single-crystal X-ray diffraction to form an infinite ribbon polymer in the solid state. scilit.com In this structure, the tin atom is six-coordinate, displaying a highly distorted octahedral geometry. This is achieved through intermolecular Sn-O interactions, where the dioxastannolane units associate into a polymeric chain. scilit.com This tendency of diorganotin compounds to increase their coordination number in the solid state is a well-documented phenomenon.

Given the structural similarities, it is highly probable that 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- also engages in intermolecular coordination in the crystalline phase, leading to a polymeric or aggregated supramolecular structure. The presence of both oxygen and sulfur atoms in the heterocyclic ring, in addition to the carbonyl oxygen, provides multiple potential sites for intermolecular coordination with the tin center of a neighboring molecule. This could result in the formation of extended chains or more complex three-dimensional networks, driven by the electrophilicity of the tin atom and the nucleophilicity of the oxygen and sulfur atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structure through the identification of functional groups and their characteristic vibrational modes.

Infrared (FT-IR) Spectroscopy for Carbonyl and Sn-O/Sn-S Stretching Frequencies

The FT-IR spectrum of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is expected to exhibit several characteristic absorption bands that are indicative of its key functional groups.

The carbonyl (C=O) stretching vibration is one of the most intense and readily identifiable peaks in the IR spectrum. For ester functionalities, this absorption typically appears in the range of 1750-1735 cm⁻¹. In the case of organotin carboxylates, the position of the C=O stretching frequency can be influenced by the coordination of the carbonyl oxygen to the tin atom. A shift to a lower wavenumber compared to the free ester is often indicative of such coordination. For related dibutyltin compounds, carbonyl stretching frequencies have been observed in the range of 1694-1686 cm⁻¹, suggesting the formation of thiolactones. conicet.gov.ar

The Sn-O and Sn-S stretching frequencies are also crucial for the structural elucidation of this compound. The Sn-O stretching vibrations in organotin compounds typically appear in the range of 600-500 cm⁻¹. researchgate.net For instance, in tin oxide nanoparticles, the Sn-O vibration is assigned to a band at 515 cm⁻¹. researchgate.net The Sn-S stretching vibrations are generally observed at lower frequencies, often in the 400-300 cm⁻¹ region. The precise positions of these bands can provide information about the coordination environment of the tin atom and the nature of the tin-heteroatom bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1750-1680 |

| Tin-Oxygen (Sn-O) | Stretching | 600-500 |

| Tin-Sulfur (Sn-S) | Stretching | 400-300 |

Raman Spectroscopy for Skeletal Vibrations and Tin-Substituent Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes that may be weak or inactive in the IR spectrum. The Raman spectrum of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- would be expected to show characteristic signals for the oxathiastannolan ring and the dibutyltin moiety.

Skeletal vibrations of the heterocyclic ring will give rise to a series of bands in the fingerprint region of the Raman spectrum. These vibrations involve the coupled stretching and bending of the C-C, C-O, C-S, Sn-O, and Sn-S bonds within the ring. The differentiation of various polymorphic forms of a compound can often be achieved by analyzing the subtle shifts in these skeletal modes in the Raman spectra. spectroscopyonline.com

Tin-substituent modes , specifically the Sn-C stretching vibrations of the tin-butyl bonds, are also expected to be observable in the Raman spectrum. These vibrations typically appear in the 600-500 cm⁻¹ region and can provide information about the conformation and coordination around the tin atom.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, with the molecular formula C₁₀H₂₀O₂SSn, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical value, confirming the elemental formula of the compound. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would also be a key feature in the mass spectrum for identifying tin-containing fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion is selected and then subjected to fragmentation, with the resulting product ions being detected. The fragmentation of organotin compounds in mass spectrometry is often characterized by the sequential loss of the alkyl or aryl groups attached to the tin atom. analchemres.org

For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the primary fragmentation pathway would likely involve the loss of one or both of the butyl groups from the tin atom. This would result in the formation of characteristic fragment ions. Other potential fragmentation pathways could involve cleavage of the oxathiastannolan ring. The analysis of these fragmentation patterns can provide valuable structural information and confirm the connectivity of the molecule. The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of organotin compounds. sciex.com

| Compound Name | Molecular Formula | Expected Fragmentation |

|---|---|---|

| 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- | C₁₀H₂₀O₂SSn | Loss of butyl groups, cleavage of the heterocyclic ring |

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, such as 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-. This destructive method provides the mass percentages of the constituent elements—carbon (C), hydrogen (H), oxygen (O), sulfur (S), and tin (Sn)—in a sample. By comparing these experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula (C₁₀H₂₀O₂SSn), its compositional integrity and purity can be rigorously assessed. guidechem.comepa.gov

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, with a molecular weight of approximately 323.04 g/mol , the expected percentages are specific. epa.gov Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the correct synthesis of the target compound and indicate a high degree of purity. Significant deviations would suggest the presence of impurities, residual solvents, or an incorrect structure.

Below is a table comparing the theoretical elemental composition of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- with typical acceptable experimental ranges.

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Mass % | Acceptable Experimental Range (%) |

| Carbon | C | 12.01 | 37.17 | 36.97 - 37.37 |

| Hydrogen | H | 1.008 | 6.24 | 6.04 - 6.44 |

| Oxygen | O | 16.00 | 9.90 | N/A (Often determined by difference) |

| Sulfur | S | 32.07 | 9.93 | 9.73 - 10.13 |

| Tin | Sn | 118.71 | 36.75 | 36.55 - 36.95 |

| Total | ~323.04 | 100.00 |

Note: The acceptable experimental range is typically within ±0.2-0.4% of the theoretical value. Oxygen is often difficult to analyze directly and is frequently calculated by difference.

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique used to probe the local chemical environment of the tin nucleus. chempedia.info It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atom in organotin compounds. rsc.orgcapes.gov.br The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. Its value is indicative of the oxidation state of the tin atom. For organotin(IV) compounds, isomer shifts typically fall within the range of 0.8 to 1.6 mm/s (relative to a BaSnO₃ or CaSnO₃ standard), whereas tin(II) compounds exhibit significantly higher isomer shifts, generally between 2.5 and 4.5 mm/s. For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the tin atom is in the +4 oxidation state, and its isomer shift is expected to be within the characteristic range for Sn(IV) compounds.

The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates an asymmetric distribution of electron density around the tin atom, which is characteristic of a non-cubic (e.g., non-tetrahedral or non-octahedral) geometry. The magnitude of ΔE₋ provides insight into the coordination geometry. For diorganotin(IV) compounds like the subject molecule, the coordination environment is typically distorted from a perfect tetrahedral geometry due to the different electronegativities of the carbon, oxygen, and sulfur ligands attached to the tin atom. This distortion creates a significant EFG, resulting in a distinct quadrupole splitting, often in the range of 2.0 to 4.0 mm/s. In the solid state, intermolecular interactions can lead to higher coordination numbers (penta- or hexa-coordination), further influencing the quadrupole splitting value. rsc.org

The expected Mössbauer parameters for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- are summarized in the table below.

| Mössbauer Parameter | Symbol | Expected Value Range (mm/s) | Interpretation |

| Isomer Shift | δ | 1.20 - 1.60 | Confirms the Tin(IV) oxidation state. |

| Quadrupole Splitting | ΔE₋ | 2.50 - 3.80 | Indicates a significant deviation from tetrahedral geometry, suggesting a distorted four-coordinate environment or a higher coordination (e.g., five-coordinate trigonal bipyramidal) in the solid state. |

Reactivity and Chemical Transformations of 1,3,2 Oxathiastannolan 5 One, 2,2 Dibutyl

Nucleophilic and Electrophilic Reactivity at the Tin Center

The tin atom in 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is the primary site for nucleophilic and electrophilic interactions. The presence of two butyl groups and its incorporation into a heterocyclic ring influence its reactivity profile.

Organotin compounds are well-known to participate in ligand exchange reactions, a process where a ligand attached to the tin atom is replaced by another. In 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the exocyclic butyl groups or the endocyclic oxygen and sulfur atoms could potentially undergo exchange, although the latter would involve ring-opening.

Transstannylation, the transfer of an organic group from one tin atom to another, is a common process in organotin chemistry. These reactions are often in equilibrium and can be driven to completion by the removal of one of the products. For diorganotin compounds, redistribution reactions can lead to a mixture of organotin species with varying numbers of organic substituents.

Table 1: Representative Ligand Exchange Reactions in Organotin Compounds

| Reactant 1 | Reactant 2 | Product(s) | Conditions |

|---|---|---|---|

| R₂SnCl₂ | 2 R'OH | R₂Sn(OR')₂ + 2 HCl | Base |

| R₂SnCl₂ | 2 R'SH | R₂Sn(SR')₂ + 2 HCl | Base |

This table presents general ligand exchange reactions for diorganotin compounds, which are expected to be analogous to the potential reactivity of the title compound.

The tin atom in organotin compounds can act as a Lewis acid, accepting electron pairs from Lewis bases. The Lewis acidity decreases with an increasing number of organic substituents on the tin atom. lupinepublishers.com Therefore, diorganotin compounds like 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- are expected to exhibit moderate Lewis acidity. This property allows them to form adducts with various Lewis bases, such as amines, phosphines, and ethers. The coordination number of the tin atom can expand from four to five or six in these adducts. lupinepublishers.com

The Lewis acidic nature of the tin center is crucial for its catalytic activity in various organic transformations, including esterification and transesterification reactions. lupinepublishers.com The coordination of a Lewis base to the tin atom can activate the substrate for subsequent reactions.

Organotin compounds can react with protic reagents. The Sn-O and Sn-S bonds within the 1,3,2-oxathiastannolan ring are susceptible to cleavage by protic reagents such as water, alcohols, and thiols. Hydrolysis with water would likely lead to the opening of the heterocyclic ring to form a dibutyltin (B87310) species with mercaptoacetic acid functionality, which may exist in equilibrium with the cyclic form or undergo further condensation.

Reactions with alcohols (alcoholysis) or thiols (thiolysis) would be expected to proceed similarly, leading to ring-opened products where the oxygen or sulfur of the protic reagent has displaced the corresponding atom from the tin center. These reactions are often reversible and can be influenced by factors such as stoichiometry and reaction conditions.

Transformations Involving the Carbonyl Group and Adjacent Centers

The carbonyl group and the adjacent alpha-carbon in 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- introduce another dimension to its reactivity, allowing for a range of transformations typical of ketones.

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Organotin hydrides, for instance, are known to reduce aldehydes and ketones. acs.org Therefore, treatment of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- with a suitable hydride source, potentially catalyzed by another organotin species, could yield the corresponding 2,2-dibutyl-1,3,2-oxathiastannolan-5-ol.

Conversely, the oxidation of the ketone group is generally difficult under standard conditions. Ketones are resistant to oxidation compared to aldehydes due to the absence of a hydrogen atom directly attached to the carbonyl carbon. libretexts.orglibretexts.orgchemguide.co.uk Strong oxidizing agents would be required, which might also lead to the degradation of the organotin moiety.

Table 2: General Reduction of Ketones using Organotin Hydrides

| Ketone Substrate | Reducing Agent | Product |

|---|---|---|

| R-CO-R' | Bu₃SnH | R-CH(OH)-R' |

This table illustrates the general utility of organotin hydrides in ketone reduction, a reaction that is likely applicable to the title compound. organic-chemistry.org

The alpha-carbon adjacent to the carbonyl group possesses acidic protons, which can be removed by a base to form an enolate. This enolate is a nucleophile and can participate in various condensation and addition reactions, allowing for the formation of new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base, the enolate of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- could react with another molecule of itself or a different aldehyde or ketone in an aldol condensation reaction. libretexts.org

Alkylation: The enolate can also be alkylated by reacting with an alkyl halide.

Michael Addition: As a nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael reaction.

The presence of the bulky dibutyltin group and the heterocyclic structure may influence the stereochemical outcome of these reactions.

Reactivity of the Sulfur Atom within the Heterocyclic Ring

The sulfur atom within the 1,3,2-oxathiastannolan-5-one ring is expected to exhibit reactivity characteristic of a thioether or thiolactone moiety. Its lone pairs of electrons make it a potential nucleophile and susceptible to oxidation.

Oxidation of the Sulfur Atom to Sulfoxides or Sulfones

The oxidation of sulfur is a common transformation for thiols and sulfides, proceeding sequentially to sulfoxides and then to sulfones. wikipedia.org This reactivity is anticipated for the sulfur atom in the 1,3,2-oxathiastannolan-5-one ring. The oxidation state of sulfur can be changed from -2 in the initial thiolactone-like structure to 0 in the sulfoxide (B87167) and +2 in the sulfone. wikipedia.org

Mild oxidizing agents would likely convert the sulfur atom to a sulfoxide. More vigorous oxidation conditions would be expected to yield the corresponding sulfone. The specific reagents and conditions would influence the outcome of the reaction.

Table 1: Expected Oxidation Products of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-

| Starting Material | Oxidizing Agent | Expected Product |

| 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- | Mild (e.g., H₂O₂) | 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one S-oxide (Sulfoxide) |

| 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- | Strong (e.g., KMnO₄) | 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one S,S-dioxide (Sulfone) |

Note: This table is based on the general reactivity of sulfur compounds and not on specific experimental data for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-.

Reactions with Other Sulfur-Containing Reagents

The sulfur atom in the heterocyclic ring could potentially react with various sulfur-containing reagents. For instance, in analogy with the chemistry of disulfides, it might undergo exchange reactions with thiols. libretexts.org These reactions are typically reversible and are fundamental in various chemical and biological processes. libretexts.org The specific reactivity would depend on the nature of the attacking sulfur species and the reaction conditions.

Ring-Opening Reactions and Polymerization Initiation Mechanisms

The strained five-membered ring of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- makes it a candidate for ring-opening reactions. Organotin compounds, particularly dibutyltin derivatives, are known to act as catalysts or initiators in ring-opening polymerization (ROP) of cyclic esters like lactones. researchgate.netlibretexts.org

Catalytic Ring-Opening Polymerization (ROP) Mechanisms Mediated by the Stannolane

Dibutyltin compounds are effective catalysts for the ROP of lactones, such as ε-caprolactone. researchgate.net The mechanism often involves a coordination-insertion pathway. researchgate.netresearchgate.net In the case of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, the tin center could coordinate to the carbonyl oxygen of a monomer, activating it for nucleophilic attack. The propagation would then proceed by insertion of the monomer into the tin-alkoxide bond.

A plausible initiation step would involve the reaction of the stannolane with an alcohol, generating an active initiator species. This species would then initiate the polymerization of a cyclic monomer.

Table 2: Key Steps in the Proposed ROP Mechanism

| Step | Description |

| Initiation | Reaction of the stannolane with an alcohol to form an active tin-alkoxide species. |

| Coordination | Coordination of the cyclic monomer's carbonyl oxygen to the tin center of the initiator. |

| Insertion | Nucleophilic attack of the alkoxide on the activated carbonyl carbon, leading to ring-opening and insertion of the monomer. |

| Propagation | Repetitive coordination and insertion steps, leading to chain growth. |

Note: This proposed mechanism is based on the known ROP of lactones catalyzed by organotin compounds and has not been experimentally verified for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-.

Hydrolysis and Solvolysis Pathways of the Stannolane Ring

Organotin compounds are susceptible to hydrolysis, and the rate and products of this reaction depend on the number and nature of the organic substituents on the tin atom. wikipedia.orgrjpbcs.com The tin-oxygen and tin-sulfur bonds within the 1,3,2-Oxathiastannolan-5-one ring are likely points of hydrolytic cleavage.

Hydrolysis would be expected to cleave the ester-like linkage and potentially the tin-sulfur bond, leading to ring opening. The ultimate products would likely be dibutyltin oxide or hydroxide (B78521) and the corresponding mercapto acid. rjpbcs.com The hydrolysis of organotin halides often leads to the formation of organotin oxides and hydroxides. wikipedia.org Similarly, the hydrolysis of dibutyltin dichloride can yield dibutyltin oxide. lupinepublishers.com

Solvolysis with other protic solvents, such as alcohols, could also lead to ring opening, forming products analogous to those from hydrolysis.

Functionalization Strategies for the Butyl Substituents

The butyl groups attached to the tin atom are generally less reactive than the bonds within the heterocyclic ring. However, functionalization of these alkyl chains is a known strategy in organometallic chemistry to modify the properties of the compound. While specific methods for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- are not documented, general approaches for the functionalization of alkyl chains in organometallic compounds could be applicable.

One potential, albeit challenging, approach could involve free-radical halogenation, which would introduce a functional handle on the butyl chain for further modification. However, controlling the position of halogenation can be difficult. More sophisticated methods involving C-H activation or borylation could offer more selective functionalization, but these have not been reported for this specific compound.

Coordination Chemistry and Supramolecular Assemblies Involving the Stannolanone Moiety

Chelation Behavior of the 1,3,2-Oxathiastannolan-5-one as a Multidentate Ligand

The 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- molecule is itself a chelate, formed from the reaction of a dibutyltin(IV) species with thioglycolic acid (also known as mercaptoacetic acid). wikipedia.orgatamanchemicals.com The thioglycolic acid acts as a bidentate ligand, coordinating to the tin atom through both the sulfur of the thiol group and one oxygen of the carboxylate group, forming a stable five-membered ring. This intramolecular chelation is fundamental to the compound's structure and stability.

When considering the stannolanone moiety's potential behavior as a ligand to other metal centers, it would be classified as a multidentate ligand. The potential donor sites include the carbonyl oxygen, the ring oxygen, and the ring sulfur atom. However, the strong intramolecular Sn-S and Sn-O bonds would likely need to be disrupted for it to chelate effectively to another metal center, a process that is not commonly reported. More plausibly, the existing donor atoms, particularly the exocyclic carbonyl oxygen, could act as a monodentate or bridging ligand, linking to other metal centers without disrupting the core oxathiastannolanone ring.

Formation of Monomeric, Dimeric, and Polymeric Metal Complexes

The structural chemistry of organotin carboxylates and thiolates is rich with examples of association into dimeric and polymeric structures. acs.orgresearchgate.net This tendency arises from the propensity of the tin atom to expand its coordination number from four to five, six, or even seven. This is achieved through intermolecular interactions, where an oxygen or sulfur atom from a neighboring molecule coordinates to the tin center of another.

For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, it is highly probable that it exists not as a simple monomer in the solid state, but rather as an associated species. The most likely mode of association would involve the carbonyl oxygen of one molecule forming a coordinate bond with the tin atom of a neighboring molecule (an intermolecular Sn···O interaction). This would result in the formation of at least a dimeric structure, and potentially a one-dimensional coordination polymer. In such a structure, each tin atom would have its coordination number increased from four to five. This type of self-association is a recurring motif in organotin chemistry. rsc.orgresearchgate.net

Investigation of Coordination Modes and Geometries to Various Metal Centers

The coordination geometry around the tin atom in the monomeric form of 2,2-dibutyl-1,3,2-oxathiastannolan-5-one is a distorted tetrahedron. Upon forming complexes, either through self-association or by coordination of an external Lewis base, the geometry changes.

If the compound self-associates to form a dimer or polymer through a single intermolecular Sn···O bridge, the coordination number of the tin atom increases to five. The resulting geometry is typically a distorted trigonal bipyramid. In this arrangement, the three carbon atoms (two from the butyl groups and one from the five-membered ring) would likely occupy the equatorial positions, while the axial positions would be held by the more electronegative oxygen and sulfur atoms of the chelating ligand and the bridging oxygen from the adjacent molecule. rsc.orgnih.gov

Should the tin center coordinate to two external ligands, a six-coordinate, distorted octahedral geometry would be adopted. The specific arrangement of ligands would depend on their steric and electronic properties. Studies on related di-n-butyltin(IV) complexes show that geometries can range from square-pyramidal to trigonal bipyramidal for five-coordinate tin, and skew-trapezoidal bipyramidal to distorted octahedral for higher coordination numbers. researchgate.netrsc.org

| Coordination Number | Probable Geometry | Interacting Species |

| 4 | Distorted Tetrahedral | Monomeric stannolanone |

| 5 | Distorted Trigonal Bipyramidal | Self-associated dimer/polymer; Monoadduct with Lewis base |

| 6 | Distorted Octahedral | Diadduct with Lewis bases |

| 7 | Pentagonal Bipyramidal / Skew-Trapezoidal | Complex with multidentate ligands |

Self-Assembly Processes and Construction of Supramolecular Architectures

The formation of dimeric or polymeric chains from 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is a prime example of a self-assembly process. This assembly is driven by the coordinative unsaturation of the four-coordinate tin(IV) center and the presence of the carbonyl oxygen donor. The resulting supramolecular architecture is a coordination polymer held together by dative Sn···O bonds.

Role of Intermolecular Interactions (e.g., Sn…O, Sn…S Secondary Interactions) in Crystal Engineering and Solution Behavior

Intermolecular interactions are the cornerstone of the crystal engineering and solution behavior of 2,2-dibutyl-1,3,2-oxathiastannolan-5-one.

Sn···O Interactions : The most significant secondary interaction is expected to be between the tin atom and the carbonyl oxygen of a neighboring molecule. The Sn···O distance in such interactions is typically shorter than the sum of the van der Waals radii (3.69 Å) but longer than a covalent Sn-O bond (approx. 2.13 Å), indicating a dative bond. nih.govnih.gov This interaction is the primary driving force for the formation of oligomeric or polymeric structures in the solid state.

Sn···S Interactions : While the intramolecular Sn-S bond is covalent, intermolecular Sn···S interactions are also possible. researchgate.net The sulfur atom in one molecule could potentially form a weak dative bond to the tin atom of another, although this is generally a weaker interaction than the Sn···O bond with a carbonyl group. The presence of strong Sn···O interactions may preclude significant Sn···S intermolecular bonding.

In solution, the extent of these associations depends on the solvent. In non-coordinating solvents, the dimeric or polymeric structures may be retained to some degree. However, in coordinating solvents (Lewis bases), the solvent molecules can compete for the coordination sites on the tin atom, leading to the dissociation of the self-assembled structures and the formation of monomeric solvent adducts.

Catalytic Applications of 1,3,2 Oxathiastannolan 5 One, 2,2 Dibutyl

Role in Transesterification and Esterification Catalysis

Diorganotin compounds, including dibutyltin (B87310) derivatives, are effective catalysts for esterification and transesterification reactions, which are fundamental processes in the synthesis of polyesters, plasticizers, and biofuels. gelest.comresearchgate.net Catalysts like dibutyltin diacetate (DBTDA) and dibutyltin dilaurate (DBTDL) have demonstrated high efficiency and versatility under mild conditions. google.com The catalytic activity of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is expected to be analogous to these compounds due to the shared dibutyltin moiety.

The primary role of the tin catalyst is to act as a Lewis acid. The catalytic cycle is generally understood to involve the coordination of the carbonyl oxygen of the ester to the electrophilic tin center. This coordination activates the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and collapse of the intermediate to release the new ester and regenerate the catalyst.

One of the key advantages of using dibutyltin catalysts over traditional acid or base catalysts (e.g., H₂SO₄ or NaOH) is their higher tolerance for free fatty acids and water, which is particularly beneficial in applications like biodiesel production from lower-quality feedstocks. researchgate.net

Table 1: Comparison of Common Dibutyltin Catalysts in Esterification/Transesterification

| Catalyst Name | Chemical Formula | Typical Applications | Relative Reactivity |

| Dibutyltin Diacetate (DBTDA) | (C₄H₉)₂Sn(OOCCH₃)₂ | Polyester synthesis, Biodiesel production | High |

| Dibutyltin Dilaurate (DBTDL) | (C₄H₉)₂Sn(OOCC₁₁H₂₃)₂ | Polyurethane formation, Polyester synthesis | Medium |

| Dibutyltin Oxide (DBTO) | (C₄H₉)₂SnO | Transesterification, Silicone condensation | High |

| 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- | C₁₀H₂₀O₂SSn | Expected to be active in esterification | Less reactive than carboxylates gelest.com |

Data synthesized from multiple sources. gelest.com

Catalytic Activity in Ring-Opening Polymerization (ROP) of Cyclic Esters, Lactones, and other Heterocycles

Organotin compounds are well-established catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactide, leading to the production of biodegradable polyesters like polycaprolactone (PCL) and polylactic acid (PLA). chemrxiv.org The catalysis proceeds via a coordination-insertion mechanism. The polymerization is typically initiated by an alcohol, which reacts with the tin catalyst to form a tin alkoxide species. This alkoxide acts as the nucleophile that attacks the carbonyl carbon of the cyclic ester monomer. The tin center serves to activate the monomer by coordinating to its carbonyl group, facilitating the nucleophilic attack and ring-opening. The process continues with the insertion of subsequent monomer units into the tin-alkoxide bond, leading to chain propagation. researchgate.net

While specific studies detailing the use of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- in ROP are limited, related dibutyltin compounds like dibutyltin dilaurate are known to be effective. chemrxiv.org The efficiency of organocatalysts in ROP is well-documented for producing polymers with controlled molecular weights and narrow distributions. rsc.org

Applications in Polycondensation Reactions

A major industrial application of dibutyltin catalysts is in polycondensation and polyaddition reactions, most notably in the synthesis of polyurethanes. gelest.com Polyurethanes are formed through the reaction of a diisocyanate with a polyol. Dibutyltin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective catalysts for this process, often referred to as the "gelling" reaction. poliuretanos.com.br

The catalytic mechanism is believed to involve the formation of a complex between the tin catalyst and the polyol, which activates the hydroxyl group. poliuretanos.com.br An alternative or concurrent mechanism involves the insertion of the isocyanate into a tin-alkoxide bond formed between the catalyst and the alcohol. gelest.comnih.gov This activation facilitates the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group, leading to the formation of the urethane (B1682113) linkage. The choice of ligands on the tin atom can influence reactivity; for instance, dibutyltin diacetate is generally more reactive than dibutyltin dilaurate, while tin-sulfur compounds like mercaptides tend to be less reactive. gelest.com

Hydrostannation and Stannylation Reactions

Hydrostannation is the addition of a tin-hydride (Sn-H) bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a primary method for synthesizing organotin compounds but is not a reaction catalyzed by compounds like 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-. The catalysts for hydrostannation are typically radical initiators or transition metal complexes, and the key reagent is an organotin hydride (e.g., tributyltin hydride), not a dialkyltin dicarboxylate or mercaptide.

Similarly, stannylation reactions, such as the Stille coupling, utilize pre-formed organostannane reagents that couple with organic halides in the presence of a palladium catalyst. Therefore, 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- does not function as a catalyst in these transformations but rather represents the class of organotin compounds that can be synthesized via these or other routes.

Other Organic Transformations Catalyzed by Organotin Species (e.g., Cycloadditions)

Beyond polymerization and esterification, organotin compounds have shown catalytic activity in other important organic transformations. A notable example is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. rsc.orgresearchgate.net This reaction is a valuable, atom-economic method for CO₂ fixation into value-added chemicals, which can be used as polar aprotic solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates.

The catalytic system often involves a Lewis acidic organotin compound and a nucleophilic co-catalyst (e.g., a halide salt). The organotin species activates the epoxide by coordinating to its oxygen atom, making the ring more susceptible to nucleophilic attack by the co-catalyst. This ring-opening step is followed by the insertion of CO₂ and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. researchgate.net The development of efficient, metal-free, and halide-free organocatalysts for this transformation is an active area of research. researchgate.netrsc.org

Mechanistic Investigations of Catalytic Cycles and Active Species Formation

The catalytic activity of dibutyltin compounds stems from the Lewis acidity of the tin(IV) center and its ability to form intermediate species that facilitate bond formation.

In Esterification/Transesterification: The active species is the tin compound itself, which acts as a Lewis acid. It coordinates to the carbonyl oxygen of the ester or carboxylic acid, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This allows for a more facile attack by the alcohol nucleophile.

In Polyurethane Formation: The mechanism is more complex and debated. One proposed pathway involves the reaction of the dibutyltin catalyst (e.g., a dicarboxylate) with the alcohol (polyol) to form an organotin alkoxide. This tin alkoxide is the true catalytic species that then reacts with the isocyanate. nih.gov Another theory suggests the formation of a ternary complex involving the tin catalyst, the alcohol, and the isocyanate, which brings the reactants into proximity and activates them for the reaction. gelest.compoliuretanos.com.br Computational studies using DFT modeling suggest that an alkoxide complex formed between the organotin dicarboxylate and the alcohol is the dominant catalyst. nih.gov

In Selective Acylations: In reactions like the selective sulfonylation of primary alcohols, mechanistic studies suggest the formation of intermediate stannylidene or five-membered chelate structures. These intermediates activate a specific alcohol group within a diol, allowing for high regioselectivity. organic-chemistry.org

Enantioselective Catalysis utilizing Chiral Analogs (if applicable to broader class)

While 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- is an achiral molecule, the broader class of organotin compounds can be adapted for enantioselective catalysis by incorporating chiral ligands. Chiral organotin Lewis acids or chiral organotin alkoxides can be designed to catalyze a variety of asymmetric transformations.

For example, chiral tin(II) triflates have been used to catalyze asymmetric aldol (B89426) reactions, and chiral BINOL-derived tin-dibromide reagents can generate chiral tin alkoxides in situ for catalytic enantioselective reactions of alkenyl esters. These systems have been successfully applied to asymmetric aldol reactions, Mannich-type reactions, and cycloadditions. The chirality is transferred from the ligand framework around the tin center to the products during the key bond-forming step. This demonstrates the potential for developing chiral analogs of organotin catalysts for applications in asymmetric synthesis.

Material Science Applications and Polymer Chemistry

Precursors for the Synthesis of Organotin-Containing Polymers

While direct synthesis of organotin-containing polymers using 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- as a monomer is not extensively documented, the synthesis of such polymers is a well-established field. Typically, organotin polymers are synthesized through reactions like interfacial polymerization involving organotin halides and difunctional Lewis bases. researchgate.net For instance, organotin polyethers are readily synthesized from organotin dihalides and various diols. mdpi.com

Another approach involves the free radical copolymerization of organotin monomers, such as dibutyltin (B87310) maleate, with conventional vinyl monomers like styrene (B11656) and butyl acrylate. nih.gov This method allows for the incorporation of tin atoms into the polymer backbone, thereby modifying the polymer's properties. Given its structure, 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- could potentially undergo ring-opening reactions or be modified to create a polymerizable monomer for incorporation into various polymer chains.

Use as Polymerization Initiators and/or Catalysts for Specific Monomers

Dibutyltin compounds are widely recognized for their catalytic activity in various polymerization reactions. For example, dibutyltin dilaurate is a common catalyst in the synthesis of polyurethanes. uobabylon.edu.iq These compounds can also catalyze transesterification reactions, which are crucial in the production of polyesters.

The catalytic mechanism often involves the Lewis acidic tin center coordinating with monomers, thereby activating them for polymerization. While specific studies detailing the use of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- as a polymerization initiator or catalyst are scarce, its structural similarity to other catalytically active dibutyltin compounds suggests potential applications in this area. For instance, it could potentially catalyze the polymerization of cyclic esters or other monomers susceptible to coordination-insertion polymerization.

Modifiers for Tailoring Polymer Properties (e.g., Thermal Stability, Degradation Profiles)

One of the most significant industrial applications of dibutyltin compounds is as thermal stabilizers for polyvinyl chloride (PVC). scirp.org PVC is notoriously prone to thermal degradation, releasing hydrochloric acid and forming polyene structures that lead to discoloration and loss of mechanical properties. Organotin stabilizers, particularly those containing tin-sulfur bonds, are highly effective at preventing this degradation.

The stabilization mechanism is believed to involve the substitution of labile chlorine atoms on the PVC chain with more stable groups from the organotin compound and the scavenging of liberated HCl. Although research specifically on 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- as a PVC stabilizer is not widely published, its inherent tin-sulfur linkage makes it a strong candidate for this application. The general effectiveness of organotin compounds in improving the thermal stability of PVC is well-documented. mdpi.com

Table 1: Effect of a Generic Organotin Stabilizer on the Thermal Degradation of PVC

| Property | Unstabilized PVC | PVC with Organotin Stabilizer |

| Initial Degradation Temp. | ~150°C | >180°C |

| Color Stability | Rapid discoloration | Maintained clarity and color |

| HCl Evolution | Significant | Suppressed |

Synthesis of Organotin-Containing Advanced Functional Materials

The incorporation of organotin moieties into polymers can impart unique functionalities, leading to the development of advanced materials. Organotin-containing polymers have been investigated for a range of applications, including as biocides, antifungal agents, and in specialized coatings. uobabylon.edu.iq The biological activity of organotin compounds is a key driver for this research.

By incorporating a compound like 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- into a polymer matrix, it is conceivable to create materials with tailored properties. For example, the presence of tin could enhance the refractive index of the polymer or provide specific catalytic sites within the material. The synthesis of organometallic polymers using organotin precursors is a route to materials with unique thermal, electrical, and optical properties. uobabylon.edu.iq

Role in Controlled Polymerization Techniques

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. While the direct role of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- in these techniques is not established in the available literature, the broader field of organometallic chemistry plays a significant role in developing catalysts and initiators for controlled polymerization.

For instance, certain organometallic compounds can act as chain transfer agents or catalysts in various controlled radical and ring-opening polymerizations. The reactivity of the tin-sulfur bond in 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- could potentially be harnessed in novel controlled polymerization systems, although this remains an area for future research.

Theoretical and Computational Investigations of 1,3,2 Oxathiastannolan 5 One, 2,2 Dibutyl

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the electron distribution, molecular orbital energies, and other key parameters that govern a molecule's behavior. For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, DFT calculations provide fundamental insights into its stability and reactivity. researchgate.net

A primary focus of such calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Calculations would typically involve geometry optimization of the molecule to find its lowest energy structure, followed by frequency calculations to confirm it as a true minimum. From this optimized structure, electronic properties are derived. mdpi.comresearchgate.net Mulliken charge analysis is also performed to understand the partial atomic charges, revealing the distribution of electron density across the molecule and identifying potential sites for nucleophilic or electrophilic attack. researchgate.net

Table 8.1: Calculated Electronic Properties (DFT) This table presents illustrative data typical of DFT calculations for this class of compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

| Mulliken Charge on Sn | +1.45 | Highly electrophilic center |

| Mulliken Charge on O (carbonyl) | -0.68 | Nucleophilic site |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system, MD can model the dynamic behavior of 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, providing insights into its conformational flexibility and interactions with its environment. uic.edunih.gov

For conformational analysis, MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net The five-membered oxathiastannolan ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. The flexible dibutyl chains attached to the tin atom also have numerous rotational degrees of freedom. MD simulations can map these motions and determine the most probable conformations in different phases. libretexts.org

In solution, MD simulations can explicitly model the interactions between the solute molecule and solvent molecules. This is crucial for understanding solubility and how the solvent influences conformational preferences and reactivity. mdpi.com In the solid state, these simulations can be used to model crystal packing, intermolecular forces (like van der Waals interactions), and the collective motions of molecules within the lattice. rsc.org Parameters such as the radius of gyration (Rg) can be monitored throughout the simulation to assess the compactness of the molecule over time. ekb.eg

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) with a high degree of accuracy. researchgate.net Predicted shifts are typically calculated for an optimized molecular geometry and then scaled or referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental values. Such predictions are invaluable for assigning complex spectra and distinguishing between different isomers or conformers. researchgate.net Machine learning algorithms trained on large datasets of experimental and calculated spectra are also emerging as highly accurate prediction tools. nih.govnih.gov

Table 8.2: Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data to illustrate the typical accuracy of DFT-based NMR predictions.

| Nucleus | Atom Position | Predicted Shift (DFT) | Experimental Shift |

|---|---|---|---|

| ¹¹⁹Sn | Sn | -145.2 | -143.8 |

| ¹³C | C=O | 175.8 | 174.9 |

| ¹³C | CH₂-S | 32.1 | 31.5 |

| ¹³C | Sn-CH₂ | 28.5 | 27.9 |

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's normal modes. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl- would include the C=O stretching frequency of the carbonyl group, Sn-O and Sn-S stretching frequencies, and various C-H bending and stretching modes of the butyl groups. Comparing calculated and experimental frequencies helps confirm the molecular structure and the nature of chemical bonds.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states that are often difficult or impossible to observe experimentally. rsc.org For 1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-, this could involve studying its synthesis, decomposition, or its role in catalytic cycles.

Dibutyltin (B87310) compounds are known catalysts for reactions like urethane (B1682113) formation. gelest.comresearchgate.net DFT calculations can be employed to map the potential energy surface of a reaction. By locating the transition state structure—the maximum energy point along the reaction coordinate—the activation energy barrier can be calculated. This provides a quantitative measure of the reaction rate. researchgate.net

For example, the formation of the oxathiastannolan ring from a precursor like dibutyltin oxide and thioglycolic acid could be modeled. nih.gov Calculations would identify the transition state for the ring-closing step and determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net Similarly, the mechanism of its thermal decomposition could be explored by identifying the lowest-energy pathway for bond cleavage. These studies provide a molecular-level understanding of the factors controlling the compound's reactivity and stability. researchgate.net

Structure-Reactivity/Property Relationship Studies through Theoretical Modeling